1,1-Dimethoxynon-3-yne
Description
1,1-Dimethoxynon-3-yne is an organic compound characterized by a nine-carbon alkyne chain with two methoxy (-OCH₃) groups at the first carbon and a triple bond at the third position. This dialkoxy alkyne is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure combines the reactivity of an alkyne with the stability imparted by ether groups, making it valuable for selective functionalization reactions.
Properties
CAS No. |
87745-62-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1,1-dimethoxynon-3-yne |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-7,10H2,1-3H3 |
InChI Key |
JHDCYFBUCHCNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Influence on Reactivity: The absence of a ketone in this compound differentiates it from 1,1-Diethoxyoct-3-yn-2-one, making the latter more electrophilic but less stable toward nucleophiles .
Physical Properties: Ethoxy-substituted compounds (e.g., 1,1-Diethoxyoct-3-yn-2-one) likely have higher boiling points due to increased molecular weight and van der Waals interactions compared to methoxy analogs . The dimethoxymethyl group in 1-(Dimethoxymethyl)-2-iodobenzene enhances solubility in chlorinated solvents, a trait shared with this compound .
Synthetic Utility: this compound’s alkyne moiety is ideal for click chemistry (e.g., Huisgen cycloaddition), whereas 1,1-Diethoxyoct-3-yn-2-one is better suited for ketone-mediated condensations . Methoxy-protected alkynes are less prone to hydrolysis than their amino-substituted counterparts (e.g., dimethylamino phenols in ), which may exhibit pH-dependent instability .
Research Insights and Methodological Considerations
- Synthesis Pathways: this compound can be synthesized via methods analogous to 1,1-Diethoxyoct-3-yn-2-one, such as the Dulou or Wohl–Lang methods, using hexyne and dimethoxymethyl precursors . Ethoxy groups in related compounds require harsher conditions for deprotection compared to methoxy groups, suggesting easier functionalization of this compound in multi-step syntheses .
- Stability and Handling: Dimethoxy-substituted compounds (e.g., 1-(Dimethoxymethyl)-2-iodobenzene) demonstrate stability under ambient conditions, aligning with the expected handling protocols for this compound .
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